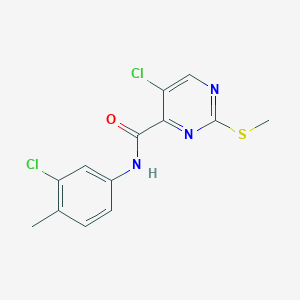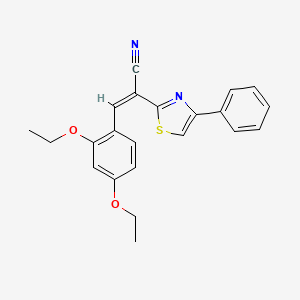
5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. CK2 is overexpressed in many cancer cells and is a potential target for cancer therapy. This compound inhibits CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2 activity and downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound inhibits the replication of hepatitis C virus and dengue virus by interfering with viral RNA replication.
实验室实验的优点和局限性
5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, this compound may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of this compound. In addition, the mechanism of action of this compound and its downstream signaling pathways need to be further elucidated to fully understand its biological effects. Overall, this compound is a promising tool for studying the role of CK2 in various cellular processes and has potential therapeutic applications in various diseases.
合成方法
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with thiourea to form 2-(methylthio)pyrimidine-4-carboxamide intermediate. The intermediate is then reacted with 5-chloro-2-nitrobenzoic acid to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.
科学研究应用
5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been shown to inhibit the replication of hepatitis C virus and dengue virus.
属性
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-7-3-4-8(5-9(7)14)17-12(19)11-10(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMOCIPPJWCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)

![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)

![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)